REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([NH:9][C:10]([NH:12][C:4]2=[CH:3][CH:2]=1)=[O:11])=[O:8].[N+:13]([O-])([O-:15])=[O:14].[K+]>OS(O)(=O)=O>[CH:2]1[C:1]([N+:13]([O-:15])=[O:14])=[CH:6][C:5]2[C:7]([NH:9][C:10]([NH:12][C:4]=2[CH:3]=1)=[O:11])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
0.201 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)NC(=O)N2
|
Name
|
KNO3
|
Quantity
|
0.139 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
6-Nitrobenzoyleneurea was prepared
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated on a Hirsch funnel
|
Type
|
WASH
|
Details
|
washed with 35 mL of deionized water
|
Type
|
CUSTOM
|
Details
|
to dry on the
|
Type
|
FILTRATION
|
Details
|
filter under vacuum for 30 minutes
|
Duration
|
30 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.155 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |